molecular formula C12H8F3N5O B045099 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one CAS No. 123994-68-3

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

Cat. No.: B045099
CAS No.: 123994-68-3
M. Wt: 295.22 g/mol
InChI Key: IOWPKEYIXBBDOQ-UHFFFAOYSA-N
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Description

N(2)-(3-Trifluoromethylphenyl)guanine is a synthetic compound that belongs to the class of guanine derivatives. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The addition of a trifluoromethylphenyl group to the guanine molecule enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(2)-(3-Trifluoromethylphenyl)guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanine is reacted with 3-trifluoromethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride . This reaction selectively modifies the N2-amine of guanine, leaving other nucleobases unaffected.

Industrial Production Methods

Industrial production of N(2)-(3-Trifluoromethylphenyl)guanine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N(2)-(3-Trifluoromethylphenyl)guanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted guanine derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Comparison with Similar Compounds

N(2)-(3-Trifluoromethylphenyl)guanine can be compared to other guanine derivatives, such as:

These compounds share similar chemical properties but differ in their specific interactions and applications. N(2)-(3-Trifluoromethylphenyl)guanine is unique due to its trifluoromethylphenyl group, which enhances its binding affinity and specificity for certain molecular targets .

Properties

CAS No.

123994-68-3

Molecular Formula

C12H8F3N5O

Molecular Weight

295.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)

InChI Key

IOWPKEYIXBBDOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Isomeric SMILES

C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Synonyms

N(2)-(3-trifluoromethylphenyl)guanine

Origin of Product

United States

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